molecular formula C7H8O5 B1401551 4-Methyl-5-oxohex-2-enedioic acid CAS No. 412324-07-3

4-Methyl-5-oxohex-2-enedioic acid

Cat. No.: B1401551
CAS No.: 412324-07-3
M. Wt: 172.13 g/mol
InChI Key: AZAMSTQBPOVYAK-NSCUHMNNSA-N
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Description

4-Methyl-5-oxohex-2-enedioic acid is a chemical compound with the molecular formula C_7H_8O_4. It is a derivative of hex-2-enedioic acid, featuring a methyl group at the fourth carbon and a keto group at the fifth carbon. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-oxohex-2-enedioic acid can be achieved through several synthetic routes. One common method involves the oxidation of 4-methylhex-2-ene-1,6-dioic acid using oxidizing agents such as potassium permanganate (KMnO_4) or chromic acid (H_2CrO_4). The reaction conditions typically require a controlled temperature and an acidic environment to ensure the selective oxidation of the desired carbon atoms.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions using more efficient oxidizing agents and catalysts. Continuous flow reactors and other advanced chemical engineering techniques can be employed to optimize the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-oxohex-2-enedioic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO_4), chromic acid (H_2CrO_4)

  • Reduction: Lithium aluminum hydride (LiAlH_4), hydrogen gas (H_2) with a catalyst

  • Substitution: Halogenation with chlorine (Cl_2) or bromine (Br_2) in the presence of a suitable solvent

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones

  • Reduction: Formation of alcohols and aldehydes

  • Substitution: Formation of halogenated derivatives

Scientific Research Applications

4-Methyl-5-oxohex-2-enedioic acid has several scientific research applications across various fields:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds and is used in the study of reaction mechanisms.

  • Biology: The compound can be used as a molecular probe to study biological processes and interactions.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Methyl-5-oxohex-2-enedioic acid exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the context of its use and the specific reactions it undergoes.

Comparison with Similar Compounds

  • 2-Methylhex-2-enedioic acid

  • 3-Methylhex-2-enedioic acid

  • Hex-2-enedioic acid

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Properties

IUPAC Name

(E)-4-methyl-5-oxohex-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O5/c1-4(2-3-5(8)9)6(10)7(11)12/h2-4H,1H3,(H,8,9)(H,11,12)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAMSTQBPOVYAK-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(=O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=C/C(=O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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